N-[2-(1,3-benzothiazol-2-yl)phenyl]-3-methylbenzamide
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Overview
Description
N-[2-(1,3-benzothiazol-2-yl)phenyl]-3-methylbenzamide is a compound that belongs to the benzothiazole family. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry, agriculture, and material science .
Mechanism of Action
Target of Action
N-[2-(1,3-benzothiazol-2-yl)phenyl]-3-methylbenzamide is a benzothiazole derivative . Benzothiazole derivatives have been found to exhibit potent activity against Mycobacterium tuberculosis . The primary target of this compound is likely to be the DprE1 enzyme , which is essential for the survival of Mycobacterium tuberculosis .
Mode of Action
This compound interacts with its target, the DprE1 enzyme, inhibiting its function . This interaction disrupts the normal functioning of the bacteria, leading to its death .
Biochemical Pathways
The action of this compound affects the biosynthesis of arabinogalactan, a key component of the mycobacterial cell wall . By inhibiting the DprE1 enzyme, this compound prevents the formation of this essential cell wall component, leading to the death of the bacteria .
Pharmacokinetics
It has been suggested that benzothiazole derivatives generally exhibit favorable pharmacokinetic profiles . This implies that this compound could potentially have good absorption, distribution, metabolism, and excretion (ADME) properties, which would impact its bioavailability positively .
Result of Action
The result of the action of this compound is the death of Mycobacterium tuberculosis . By inhibiting the DprE1 enzyme and disrupting the biosynthesis of arabinogalactan, this compound causes the bacteria to lose their structural integrity, leading to their death .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1,3-benzothiazol-2-yl)phenyl]-3-methylbenzamide typically involves the condensation of 2-aminobenzenethiol with an appropriate aldehyde or ketone, followed by cyclization to form the benzothiazole ring . The reaction is usually carried out in the presence of a catalyst such as piperidine in ethanol at elevated temperatures .
Industrial Production Methods
Industrial production of benzothiazole derivatives often employs microwave irradiation and one-pot multicomponent reactions to enhance yield and reduce reaction time . These methods are advantageous due to their efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[2-(1,3-benzothiazol-2-yl)phenyl]-3-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nitrating agents are used under acidic or basic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted benzothiazole derivatives .
Scientific Research Applications
N-[2-(1,3-benzothiazol-2-yl)phenyl]-3-methylbenzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Exhibits antimicrobial, antifungal, and anticancer activities.
Industry: Utilized in the development of dyes, pigments, and fluorescent materials.
Comparison with Similar Compounds
Similar Compounds
2-Aminobenzothiazole: Known for its antimicrobial and anticancer properties.
Benzothiazole-2-carboxamide: Exhibits similar biological activities and is used in medicinal chemistry.
2-Phenylbenzothiazole: Used in the development of fluorescent probes and dyes.
Uniqueness
N-[2-(1,3-benzothiazol-2-yl)phenyl]-3-methylbenzamide is unique due to its specific substitution pattern, which enhances its biological activity and makes it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
N-[2-(1,3-benzothiazol-2-yl)phenyl]-3-methylbenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2OS/c1-14-7-6-8-15(13-14)20(24)22-17-10-3-2-9-16(17)21-23-18-11-4-5-12-19(18)25-21/h2-13H,1H3,(H,22,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLDZXJOMVLMCKS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2=CC=CC=C2C3=NC4=CC=CC=C4S3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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